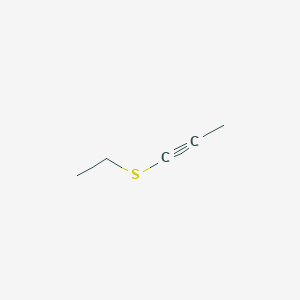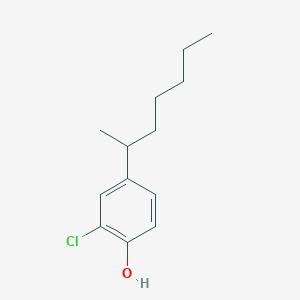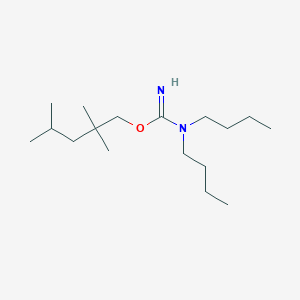
2,2,4-trimethylpentyl N,N-dibutylcarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-trimethylpentyl N,N-dibutylcarbamimidate is an organic compound with the molecular formula C17H36N2O. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethylpentyl N,N-dibutylcarbamimidate typically involves the reaction of 2,2,4-trimethylpentylamine with N,N-dibutylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethylpentyl N,N-dibutylcarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamimidates.
Scientific Research Applications
2,2,4-trimethylpentyl N,N-dibutylcarbamimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,4-trimethylpentyl N,N-dibutylcarbamimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piroctone olamine: A compound with similar structural features and used in anti-dandruff formulations.
Climbazole: Another compound with similar applications in personal care products.
Uniqueness
2,2,4-trimethylpentyl N,N-dibutylcarbamimidate is unique due to its specific chemical structure, which imparts distinct reactivity and properties.
Properties
CAS No. |
13194-59-7 |
|---|---|
Molecular Formula |
C17H36N2O |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2,2,4-trimethylpentyl N,N-dibutylcarbamimidate |
InChI |
InChI=1S/C17H36N2O/c1-7-9-11-19(12-10-8-2)16(18)20-14-17(5,6)13-15(3)4/h15,18H,7-14H2,1-6H3 |
InChI Key |
NVLMMCPTWFAVKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=N)OCC(C)(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


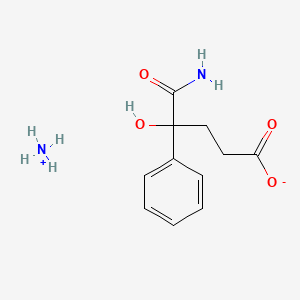
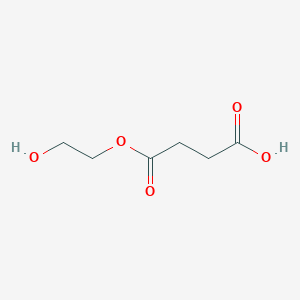
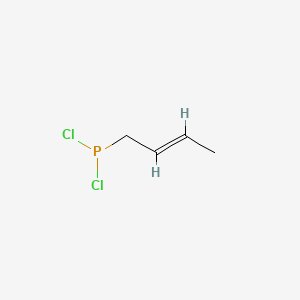
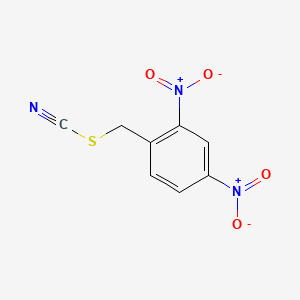
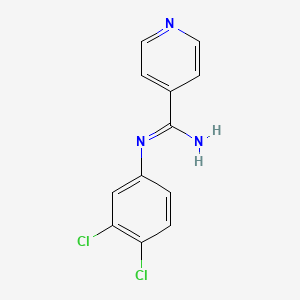
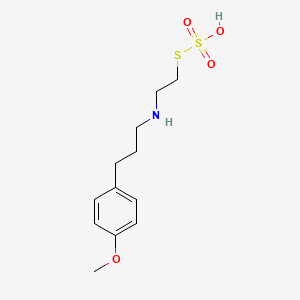
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
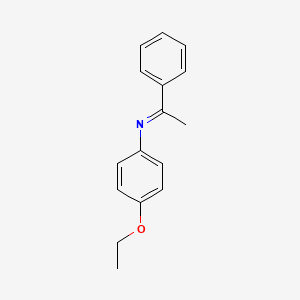
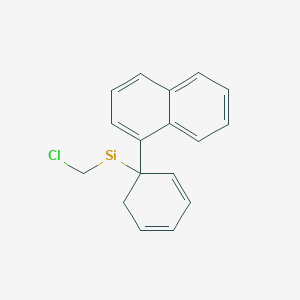

![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)

